molecular formula C22H19ClN4O3 B243739 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide

Cat. No. B243739
M. Wt: 422.9 g/mol
InChI Key: APSNBJQLHLYRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have also shown that N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its poor solubility, which can make it difficult to use in laboratory experiments. It is also important to note that further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide. One of the most important directions is the development of new cancer therapies based on this compound. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, which will be essential for the development of safe and effective cancer therapies. Other future directions include the study of the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Overall, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is a promising compound that has the potential to make a significant impact in various fields of research.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-chlorobenzotrifluoride and 6-methyl-1H-benzotriazole in the presence of a base to yield the desired product.

properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN4O3/c1-13-10-19-20(26-27(25-19)15-6-4-14(23)5-7-15)12-18(13)24-22(28)17-9-8-16(29-2)11-21(17)30-3/h4-12H,1-3H3,(H,24,28)

InChI Key

APSNBJQLHLYRLL-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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